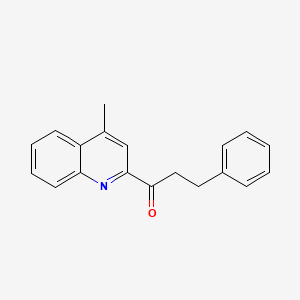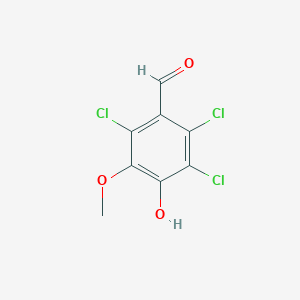
1-Ethenyl-2,3,5,6-tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethenyl-2,3,5,6-tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)benzene is a fluorinated aromatic compound. It is characterized by the presence of multiple fluorine atoms and an ethenyl group attached to a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenyl-2,3,5,6-tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tetrafluorobenzene derivatives and pentafluoropropanol.
Reaction Conditions: The reaction conditions often include the use of strong bases, such as potassium hydroxide, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction.
Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the pentafluoropropanol reacts with the tetrafluorobenzene derivative to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production.
化学反応の分析
Types of Reactions
1-Ethenyl-2,3,5,6-tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield partially or fully reduced products.
Substitution: The compound can undergo electrophilic substitution reactions, where the fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of tetrafluoroquinones.
Reduction: Formation of partially or fully reduced fluorinated aromatic compounds.
Substitution: Formation of halogenated derivatives of the original compound.
科学的研究の応用
1-Ethenyl-2,3,5,6-tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of advanced materials and polymers with unique properties.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals, coatings, and high-performance materials.
作用機序
The mechanism of action of 1-ethenyl-2,3,5,6-tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cellular metabolism.
類似化合物との比較
Similar Compounds
2,3,5,6-Tetrafluoro-4-vinylphenol: Similar in structure but lacks the pentafluoropropoxy group.
Tetrafluorohydroquinone: Contains fluorine atoms but differs in functional groups and overall structure.
Uniqueness
1-Ethenyl-2,3,5,6-tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)benzene is unique due to its combination of fluorine atoms and the pentafluoropropoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring high thermal stability, chemical resistance, and specific electronic properties.
特性
CAS番号 |
121247-90-3 |
|---|---|
分子式 |
C11H5F9O |
分子量 |
324.14 g/mol |
IUPAC名 |
1-ethenyl-2,3,5,6-tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)benzene |
InChI |
InChI=1S/C11H5F9O/c1-2-4-5(12)7(14)9(8(15)6(4)13)21-3-10(16,17)11(18,19)20/h2H,1,3H2 |
InChIキー |
GFMUMEDUNWXPPZ-UHFFFAOYSA-N |
正規SMILES |
C=CC1=C(C(=C(C(=C1F)F)OCC(C(F)(F)F)(F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


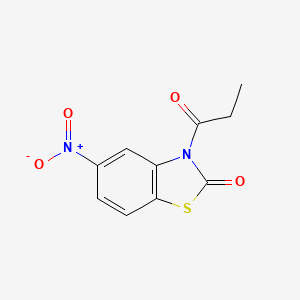
![2-(Chloromethyl)-8,8-dimethyl-1,4,6-trioxaspiro[4.4]nonan-9-ol](/img/structure/B14286639.png)

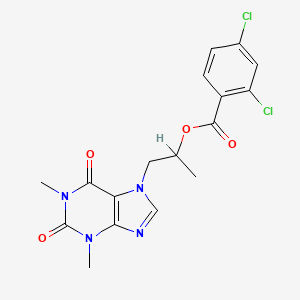

![Tributyl[(prop-2-en-1-yl)sulfanyl]stannane](/img/structure/B14286668.png)
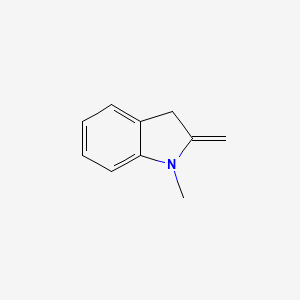
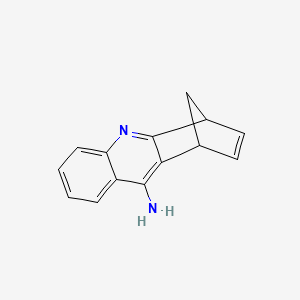
![1-[(2-Aminoethyl)amino]tetradecan-1-OL](/img/structure/B14286683.png)
![[3-(Benzenesulfinyl)-3-chloropropyl]benzene](/img/structure/B14286690.png)
![2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride](/img/structure/B14286695.png)
